2-Hydroxy-2-(2-hydroxyethyl)butanedioic acid
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Overview
Description
2-Hydroxy-2-(2-hydroxyethyl)butanedioic acid is an organic compound with the molecular formula C6H10O6 It is a derivative of butanedioic acid, featuring hydroxyl groups at the second and fourth positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(2-hydroxyethyl)butanedioic acid typically involves the hydroxylation of butanedioic acid derivatives. One common method is the reaction of butanedioic acid with ethylene glycol under acidic conditions, which introduces the hydroxyethyl group at the second position .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can facilitate the reaction, making it more efficient and scalable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(2-hydroxyethyl)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl groups can be reduced to primary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides (e.g., HCl, HBr) and amines (e.g., NH3) are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-keto-2-(2-hydroxyethyl)butanedioic acid.
Reduction: Formation of 2-hydroxy-2-(2-hydroxyethyl)butanol.
Substitution: Formation of 2-chloro-2-(2-hydroxyethyl)butanedioic acid or 2-amino-2-(2-hydroxyethyl)butanedioic acid.
Scientific Research Applications
2-Hydroxy-2-(2-hydroxyethyl)butanedioic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(2-hydroxyethyl)butanedioic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups enable it to form hydrogen bonds with enzymes and receptors, influencing their activity. This compound can modulate metabolic pathways by acting as a substrate or inhibitor in enzymatic reactions .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-(2-methoxy-2-oxoethyl)butanedioic acid: Similar structure but with a methoxy group instead of a hydroxyethyl group.
2-Hydroxy-2-(2-oxopropyl)butanedioic acid: Contains an oxopropyl group instead of a hydroxyethyl group.
Uniqueness
2-Hydroxy-2-(2-hydroxyethyl)butanedioic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
72845-16-0 |
---|---|
Molecular Formula |
C6H10O6 |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
2-hydroxy-2-(2-hydroxyethyl)butanedioic acid |
InChI |
InChI=1S/C6H10O6/c7-2-1-6(12,5(10)11)3-4(8)9/h7,12H,1-3H2,(H,8,9)(H,10,11) |
InChI Key |
NEKCGUDYCRXAAK-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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